molecular formula C7H7Br2N3 B13687667 1-(2,6-Dibromophenyl)guanidine

1-(2,6-Dibromophenyl)guanidine

Cat. No.: B13687667
M. Wt: 292.96 g/mol
InChI Key: FGAAXJPCMRYXTE-UHFFFAOYSA-N
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Description

1-(2,6-Dibromophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2,6-dibromophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dibromophenyl)guanidine typically involves the reaction of 2,6-dibromophenylamine with a guanidine derivative. One common method is the reaction of 2,6-dibromophenylamine with cyanamide under acidic conditions, followed by neutralization to yield the desired guanidine compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dibromophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

1-(2,6-Dibromophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dibromophenyl)guanidine involves its interaction with specific molecular targets. It is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates. This mechanism is similar to that of other guanidine compounds .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Dibromophenyl)guanidine is unique due to the presence of bromine atoms in the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it distinct from other guanidine derivatives and potentially more versatile in certain applications .

Properties

Molecular Formula

C7H7Br2N3

Molecular Weight

292.96 g/mol

IUPAC Name

2-(2,6-dibromophenyl)guanidine

InChI

InChI=1S/C7H7Br2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

FGAAXJPCMRYXTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N=C(N)N)Br

Origin of Product

United States

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